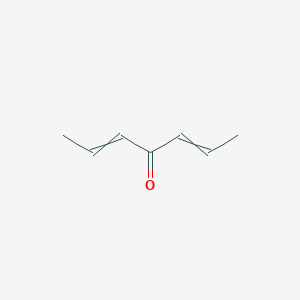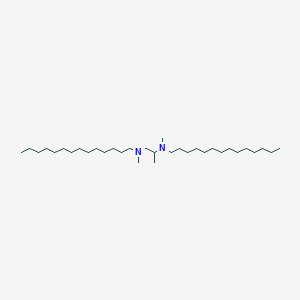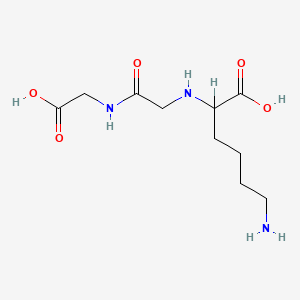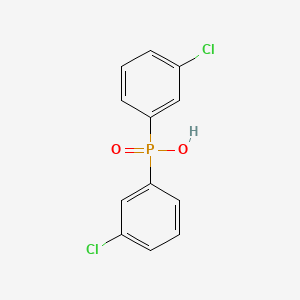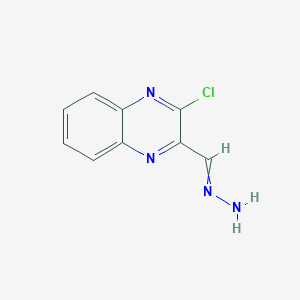
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is a quinoxaline derivative known for its significant antifungal and anti-inflammatory properties. This compound has shown promising results in combating various strains of Candida and Aspergillus species, making it a potential candidate for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to achieve high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine, altering the compound’s properties.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline has been extensively studied for its antifungal properties. It has shown significant efficacy against Candida species, particularly Candida krusei . Additionally, it exhibits variable efficacy against Aspergillus species, making it a potential candidate for treating fungal infections .
In the field of medicine, this compound’s anti-inflammatory properties are being explored for potential therapeutic applications. Its ability to inhibit fungal growth and reduce inflammation makes it a promising candidate for further research and development.
作用机制
The antifungal activity of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is primarily attributed to its ability to disrupt the cell membrane integrity of fungi. It targets specific enzymes and pathways involved in cell wall synthesis, leading to cell lysis and death. The anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and mediators .
相似化合物的比较
2-Chloro-3-hydrazinylquinoxaline: Another quinoxaline derivative with similar antifungal properties.
3-(Hydrazinylidenemethyl)quinoxaline: Lacks the chloro group but exhibits comparable biological activities.
Uniqueness: 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline stands out due to its dual antifungal and anti-inflammatory properties. The presence of the chloro group enhances its reactivity and efficacy compared to its analogs .
属性
CAS 编号 |
92810-53-2 |
|---|---|
分子式 |
C9H7ClN4 |
分子量 |
206.63 g/mol |
IUPAC 名称 |
(3-chloroquinoxalin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H7ClN4/c10-9-8(5-12-11)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2 |
InChI 键 |
MRCXIXSJSJAYJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


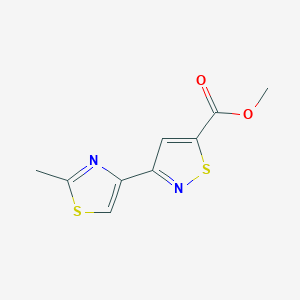
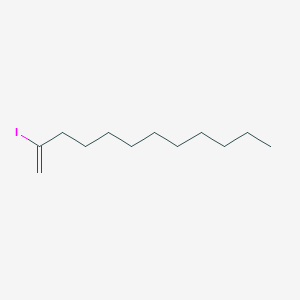
methanone](/img/structure/B14341519.png)

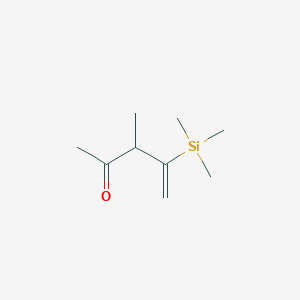
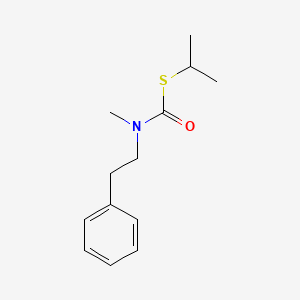
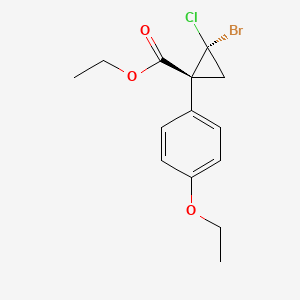
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
